molecular formula C13H18O3 B14425366 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one CAS No. 81944-40-3

1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one

Cat. No.: B14425366
CAS No.: 81944-40-3
M. Wt: 222.28 g/mol
InChI Key: STDDZNFKTJFVDP-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by the presence of a hydroxy group and a hydroxy-methylbutyl side chain attached to a phenyl ring, along with an ethanone group. It is a metabolite found in human urine and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy and hydroxy-methylbutyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in fungal cells . The compound may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both hydroxy and hydroxy-methylbutyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

81944-40-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-[4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethanone

InChI

InChI=1S/C13H18O3/c1-9(14)10-4-5-12(15)11(8-10)6-7-13(2,3)16/h4-5,8,15-16H,6-7H2,1-3H3

InChI Key

STDDZNFKTJFVDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CCC(C)(C)O

Origin of Product

United States

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